Cas no 1192260-78-8 (4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl-2,3,5,6-d4)-, (2S)-)

4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl-2,3,5,6-d4)-, (2S)- 化学的及び物理的性質
名前と識別子
-
- [2H4]-(±)-Naringenin
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl-2,3,5,6-d4)-, (2S)-
- Naringenin-d
- CS-0611641
- MS-23923
- 1192260-78-8
- HY-N0100S
- Naringenin-d4
- (2S)-5,7-dihydroxy-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-2,3-dihydrochromen-4-one
-
- インチ: 1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m0/s1
- InChIKey: FTVWIRXFELQLPI-ZDUSSCGKSA-N
- ほほえんだ: O=C1C[C@@H](C2C([H])=C([H])C(O)=C([H])C=2[H])OC2=CC(O)=CC(O)=C12
計算された属性
- せいみつぶんしりょう: 276.09358046g/mol
- どういたいしつりょう: 276.09358046g/mol
- 同位体原子数: 4
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 363
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 87Ų
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl-2,3,5,6-d4)-, (2S)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N0100S-5mg |
Naringenin-d |
1192260-78-8 | ≥98.0% | 5mg |
¥14500 | 2023-08-31 | |
Key Organics Ltd | MS-23923-1mg |
Naringenin-d4 |
1192260-78-8 | >97% | 1mg |
£739.55 | 2025-02-09 | |
MedChemExpress | HY-N0100S-1mg |
Naringenin-d |
1192260-78-8 | ≥98.0% | 1mg |
¥4500 | 2024-07-20 |
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl-2,3,5,6-d4)-, (2S)- 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl-2,3,5,6-d4)-, (2S)-に関する追加情報
Comprehensive Analysis of 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl-2,3,5,6-d4)-, (2S)- (CAS No. 1192260-78-8)
In the realm of bioactive flavonoids, 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl-2,3,5,6-d4)-, (2S)- stands out as a deuterated derivative with significant research potential. This compound, identified by CAS No. 1192260-78-8, belongs to the flavanone class and is structurally characterized by its deuterium-labeled hydroxyphenyl group at the C-2 position. Its unique isotopic labeling makes it invaluable for metabolic studies, pharmacokinetic research, and tracer applications in biomedical sciences.
The growing interest in deuterated compounds like this flavanone stems from their enhanced stability and prolonged half-life in biological systems—a property leveraged in drug development. Researchers frequently search for "deuterium-labeled flavonoids benefits" or "CAS 1192260-78-8 applications," reflecting the demand for stable isotopes in probing biochemical pathways. The (2S)-configuration of this molecule further underscores its relevance in chiral drug synthesis, aligning with trends in precision medicine.
From a chemical perspective, the 5,7-dihydroxy and 4-hydroxyphenyl-d4 moieties contribute to its antioxidant properties, a topic of high interest in nutraceutical and anti-aging research. Online queries such as "antioxidant mechanisms of deuterated flavanones" highlight public curiosity about its potential health benefits. Analytical techniques like NMR and LC-MS are essential for verifying its isotopic purity, ensuring reproducibility in studies—a critical factor for laboratories prioritizing "high-purity deuterated standards."
In the context of sustainability, the synthesis of CAS 1192260-78-8 aligns with green chemistry principles, minimizing waste through efficient deuterium incorporation. This resonates with searches for "eco-friendly isotopic labeling methods," reflecting industry shifts toward sustainable practices. Furthermore, its role in neuroprotective and anti-inflammatory research addresses trending health concerns, bridging gaps between academic discovery and consumer wellness trends.
As regulatory agencies emphasize traceability in labeled compounds, 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl-2,3,5,6-d4)-, (2S)- meets stringent quality benchmarks, making it a reliable reference material. Its versatility—from in vitro assays to in vivo imaging—positions it as a cornerstone in modern pharmacognosy, answering the demand for "multifunctional deuterated probes."
In summary, this compound’s intersection of isotopic innovation and bioactive functionality captures the attention of both academia and industry. Its applications span drug discovery, nutritional science, and analytical chemistry, making CAS 1192260-78-8 a pivotal tool in advancing research frontiers while addressing contemporary scientific and societal needs.
1192260-78-8 (4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl-2,3,5,6-d4)-, (2S)-) 関連製品
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